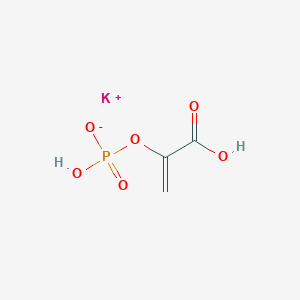

potassium;1-carboxyethenyl hydrogen phosphate

Description

potassium;1-carboxyethenyl hydrogen phosphate, also known as 1-Methylcyclohexene, is an organic compound with the molecular formula C7H12. It is a colorless liquid that is commonly used as a reagent or intermediate in organic synthesis. The compound is a cyclic olefin, which means it contains a carbon-carbon double bond within a ring structure. This structural feature makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name |

potassium;1-carboxyethenyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDSEAIODNVPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OP(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C(=O)O)OP(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4KO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylcyclohexene can be synthesized through several methods. One common method involves the dehydration of 1-methylcyclohexanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.

Industrial Production Methods

In industrial settings, 1-methylcyclohexene is often produced through the catalytic dehydrogenation of methylcyclohexane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures. The dehydrogenation reaction removes hydrogen atoms from methylcyclohexane, resulting in the formation of 1-methylcyclohexene.

Chemical Reactions Analysis

Types of Reactions

1-Methylcyclohexene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 1-methylcyclohexanol or further to 1-methylcyclohexanone.

Reduction: Hydrogenation of 1-methylcyclohexene yields methylcyclohexane.

Substitution: It can participate in electrophilic addition reactions, such as halogenation, where halogens like chlorine or bromine add across the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is used for hydrogenation.

Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of a solvent like carbon tetrachloride (CCl4).

Major Products Formed

Oxidation: 1-Methylcyclohexanol, 1-Methylcyclohexanone

Reduction: Methylcyclohexane

Substitution: 1-Chloro-1-methylcyclohexane, 1-Bromo-1-methylcyclohexane

Scientific Research Applications

1-Methylcyclohexene has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research on its derivatives has led to the development of potential therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of hydroxyl or carbonyl groups. In reduction reactions, the double bond is hydrogenated to form a saturated compound. In substitution reactions, the double bond undergoes electrophilic addition, resulting in the formation of substituted products.

Comparison with Similar Compounds

Conclusion

1-Methylcyclohexene (potassium;1-carboxyethenyl hydrogen phosphate) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in various chemical reactions and a subject of ongoing scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.